molecular formula C11H9BrFN B11859378 5-Bromo-6-fluoro-2,8-dimethylquinoline

5-Bromo-6-fluoro-2,8-dimethylquinoline

Cat. No.: B11859378
M. Wt: 254.10 g/mol
InChI Key: MZYWUGQSJIWDOJ-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,8-dimethylquinoline can be achieved through several methods. One common approach involves the condensation of anilines with alkenyl ethers using visible-light photoredox catalysis . This method allows for the synthesis of substituted quinolines under mild conditions with good yields. Another approach involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is often employed to meet environmental and safety standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Substitution: The aromatic ring of the quinoline can undergo electrophilic substitution reactions, such as halogenation and nitration.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

5-Bromo-6-fluoro-2,8-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-2,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

5-bromo-6-fluoro-2,8-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-5-9(13)10(12)8-4-3-7(2)14-11(6)8/h3-5H,1-2H3

InChI Key

MZYWUGQSJIWDOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2C)F)Br

Origin of Product

United States

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